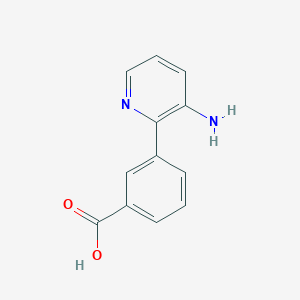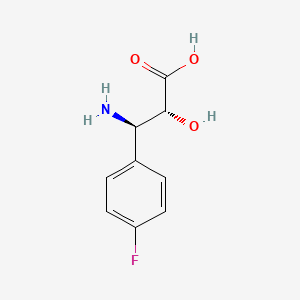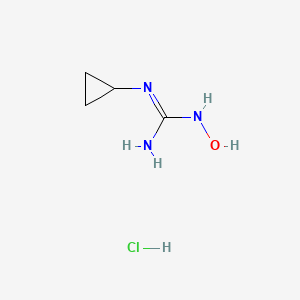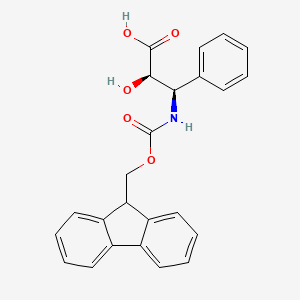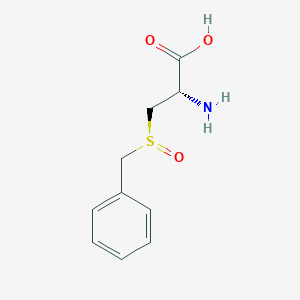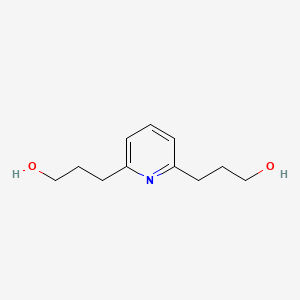
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine”, are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Mechanism of Action
Target of Action
It’s known that many fluorinated compounds significantly affect pharmaceutical growth .
Mode of Action
It’s known that fluorinated compounds exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that fluorinated compounds can significantly affect various biological applications .
Pharmacokinetics
It’s known that fluorinated compounds can significantly affect the pharmacokinetics of drugs .
Result of Action
It’s known that fluorinated compounds can significantly affect the biological activities of drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine . For instance, it’s known that the presence of fluorine in organic molecules can lead to unique behaviors, hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Advantages and Limitations for Lab Experiments
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its high cost and limited availability. Additionally, this compound may have limited solubility in certain solvents, which may limit its use in certain reactions.
Future Directions
There are several future directions for 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine research, including its application in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound may have potential as a therapeutic agent for the treatment of certain cancers. In materials science, this compound may be used as a building block for the synthesis of new materials with unique properties, such as conductive polymers. In catalysis, this compound may be used as a ligand for the development of new metal catalysts with enhanced activity and selectivity.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community for its potential applications in various fields. This compound can be synthesized using various methods and has been studied for its potential use in medicinal chemistry, materials science, and catalysis. The mechanism of action of this compound is not fully understood, but it is believed to involve the interaction of this compound with specific targets in cells or catalysts. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including its application in medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have activity against certain cancer cell lines and may have potential as a therapeutic agent. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In catalysis, this compound has been used as a ligand for various metal catalysts, which have shown high activity and selectivity in various reactions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This interaction highlights its potential in facilitating complex biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with trifluoromethyl groups, such as this compound, can affect the coordination and biological activity of complexes, altering their binding activity with biomolecules like bovine serum albumin and calf thymus DNA . These interactions can lead to changes in cellular processes and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand, facilitating regioselective preparation of complex molecules. These interactions involve enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. The compound’s stability is maintained under specific conditions, but it may degrade over time, affecting its efficacy in biochemical reactions . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that dosage variations can significantly impact their biological activity and toxicity . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect its overall biochemical activity and efficacy. Detailed studies on its metabolic interactions are necessary to elucidate its precise role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine its availability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise biochemical role.
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-3-1-2-4-13-6/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRSQMCIQOKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653398 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33468-85-8 | |
| Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



